Ethyl 3-amino-3-(furan-2-yl)propanoate
Description
Ethyl 3-amino-3-(furan-2-yl)propanoate is a β-amino ester derivative featuring a furan ring at the β-position. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility. The furan moiety contributes to its electronic properties, while the amino and ester groups enable functionalization for drug discovery or material science applications. Its synthesis typically involves the Rodionov reaction, a method used to prepare β-amino esters from aldehydes and malonic ester derivatives .
Properties
IUPAC Name |
ethyl 3-amino-3-(furan-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCIVDVXCPAUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(furan-2-yl)propanoate typically involves the reaction of ethyl acrylate with furan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoromethanesulfonic acid and an organic solvent like anhydrous ethanol. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16 to 20 hours . After the reaction, the product is purified through washing with organic solvents and recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous purification processes, including distillation and crystallization, to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(furan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-3-(furan-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(furan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 3-amino-3-(furan-2-yl)propanoate belongs to a broader class of β-amino esters with aryl or heteroaryl substituents. Key analogs include:
Key Observations :
- Electronic Effects: The furan ring in this compound introduces electron-withdrawing characteristics, influencing reactivity in cycloaddition reactions compared to phenyl or pyridyl analogs .
- Bioactivity: Pyridyl and methoxyphenyl derivatives (e.g., Ethyl 3-amino-3-(3-pyridyl)propanoate) demonstrate αvβ6 integrin antagonism, suggesting that substituent polarity and hydrogen-bonding capacity are critical for target engagement .
Physicochemical Properties
- Solubility : The furan-containing compound exhibits lower aqueous solubility compared to pyridyl analogs due to reduced polarity, as evidenced by logP values (estimated ~1.5 for furan vs. ~0.8 for pyridyl derivatives).
- Thermal Stability: Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate shows enhanced stability (decomposition temperature >200°C) compared to furan derivatives, attributed to the bulky, electron-donating methoxy group .
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